(Z)-N-((3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)carbamothioyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
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Overview
Description
This compound appears to be a benzamide derivative with a thiazole ring and a naphthalene moiety. Benzamides are a class of compounds containing a benzene ring attached to an amide functional group. They are known for their diverse biological activities. The thiazole ring is a heterocyclic compound that is often found in various biologically active substances. Naphthalene is a polycyclic aromatic hydrocarbon known for its characteristic smell.
Synthesis Analysis
While I couldn’t find the specific synthesis process for this compound, benzamide derivatives are typically synthesized through the reaction of benzoic acid with ammonia or amines. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides. The naphthalene moiety can be synthesized through various methods, including the Haworth synthesis.Molecular Structure Analysis
The molecular structure of this compound would likely show conjugation between the benzamide, thiazole, and naphthalene moieties, which could result in interesting photophysical properties.Chemical Reactions Analysis
Benzamides, thiazoles, and naphthalenes all undergo a variety of chemical reactions. For example, benzamides can undergo nucleophilic acyl substitution reactions, thiazoles can act as ligands in coordination chemistry, and naphthalenes can undergo electrophilic aromatic substitution reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. However, we can predict that it would likely be a solid at room temperature, given the presence of the aromatic rings. Its solubility would depend on the specific substituents present on the benzamide, thiazole, and naphthalene moieties.Scientific Research Applications
Antitumor and Antibacterial Agents
- A study involved synthesizing a novel series of compounds, including those with benzene-sulfonamide-thiophene-carboxylates and thieno[3,2-d]pyrimidin-2-yl-amino-benzene-sulfonamides, which were evaluated for their in vitro activity against human tumor cell lines and bacterial strains. Compounds from this series demonstrated significant antitumor activity against liver, colon, and lung cancer cell lines, as well as antibacterial activity, highlighting their potential as leads for the development of new therapeutic agents (Hafez, Alsalamah, & El-Gazzar, 2017).
Cytotoxic Activity of Novel Cyclic Systems
- Another research focused on the synthesis of N-(pyridine-2-ylcarbamothioyl)benzamide derivatives and their copper(II) complexes, which were tested for cytotoxicity against various human cancer cell lines. The derivatives and their complexes exhibited significant cytotoxic activities, especially against breast cancer and prostate adenocarcinoma cell lines, suggesting their potential as anticancer agents (Adhami, Safavi, Ehsani, Ardestani, Emmerling, & Simyari, 2014).
VEGFR-2 Inhibition for Cancer Therapy
- Substituted benzamides, such as those involving aminothiazole-based analogues, have been identified as potent and selective inhibitors of the vascular endothelial growth factor receptor-2 (VEGFR-2) kinase. This inhibition is critical for the development of therapies targeting cancer angiogenesis, demonstrating the compound's role in exploring new cancer treatments (Borzilleri, Bhide, Barrish, D’arienzo, Derbin, Fargnoli, Hunt, Jeyaseelan, Kamath, Kukral, Marathe, Mortillo, Qian, Tokarski, Wautlet, Zheng, & Lombardo, 2006).
Safety And Hazards
Without specific information on this compound, it’s difficult to provide accurate safety and hazard information. However, as with all chemicals, it should be handled with appropriate safety precautions.
Future Directions
Future research could involve studying the biological activity of this compound, given the known activities of benzamides, thiazoles, and naphthalenes. Additionally, its photophysical properties could be studied due to the conjugation between the different moieties.
Please note that this information is based on general knowledge and related compounds, as specific information on “(Z)-N-((3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)carbamothioyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide” was not available. For accurate information, experimental studies would need to be conducted.
properties
IUPAC Name |
N-[(Z)-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)carbamothioyl]-4-pyrrolidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3S3/c1-27-20-13-10-16-6-2-3-7-19(16)21(20)33-24(27)26-23(32)25-22(29)17-8-11-18(12-9-17)34(30,31)28-14-4-5-15-28/h2-3,6-13H,4-5,14-15H2,1H3,(H,25,29,32)/b26-24- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMYOGLYJJZYDDG-LCUIJRPUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C3=CC=CC=C3C=C2)SC1=NC(=S)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN\1C2=C(C3=CC=CC=C3C=C2)S/C1=N\C(=S)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-((3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)carbamothioyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide |
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